molecular formula C14H14O3 B8181765 kavain

kavain

Cat. No.: B8181765
M. Wt: 230.26 g/mol
InChI Key: XEAQIWGXBXCYFX-UHFFFAOYSA-N
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Description

Molecular Pharmacology of Kavain at GABA-A Receptors

Allosteric Modulation Mechanisms Across Receptor Subtypes

Differential Effects on Synaptic (α1β2γ2L) Versus Extrasynaptic (α4β2δ) Isoforms

This compound exhibits functionally distinct modulation patterns between synaptic and extrasynaptic GABA-A receptor populations. At synaptic α1β2γ2L receptors, 300 μM this compound produces moderate potentiation (170% ± 23% of baseline GABA responses) without altering maximal GABA efficacy or receptor sensitivity. In contrast, the same concentration induces a two-fold increase in maximal GABA-evoked currents at extrasynaptic α4β2δ receptors (p < 0.0001). This differential modulation arises from intrinsic variations in GABA efficacy between receptor subtypes—α4β2δ receptors exhibit higher GABA sensitivity (EC~50~ = 2.6 μM) compared to α1β2γ2L receptors (EC~50~ = 136 μM), rendering extrasynaptic isoforms more responsive to this compound's allosteric enhancement.

The table below summarizes key pharmacological parameters:

Receptor Subtype GABA EC~50~ (Control) GABA EC~50~ (+300 μM this compound) Maximal Current Enhancement
α1β2γ2L 136 μM 99 μM 170% ± 23%
α4β2δ 2.6 μM 1.7 μM 200% ± 15%

Data derived from concentration-response analyses in Xenopus oocyte expression systems.

Subunit Composition-Dependent Potentiation Patterns

Systematic evaluation of subunit requirements reveals broad-spectrum modulation across GABA-A receptor variants. This compound (300 μM) enhances GABA responses at all tested subunit combinations—including αxβ2γ2L (x = 1,2,3,5), α1βxγ2L (x = 1,2,3), and α4β2δ—with no statistically significant subtype selectivity (Tukey's test, p > 0.05). However, β-subunit mutations significantly alter this compound sensitivity. The β3N265M mutation, which impairs anesthetic binding, reduces this compound-mediated potentiation by 58% compared to wild-type receptors (p < 0.01). This suggests partial overlap between this compound's molecular targets and transmembrane anesthetic binding pockets.

Flumazenil-Insensitive Binding Site Characteristics

This compound modulates GABA-A receptors through mechanisms pharmacologically distinct from benzodiazepines. Co-application with 10 μM flumazenil—a competitive antagonist at the classical benzodiazepine site—fails to inhibit this compound's potentiating effects at α1β2γ2L receptors. This insensitivity persists across receptor subtypes and correlates with functional additivity when combined with diazepam. Simultaneous application of 300 μM this compound and 1 μM diazepam produces 350% ± 10% potentiation, exceeding individual effects (260% for each agent alone) but remaining below theoretical additive values. Such subadditive interactions suggest either steric hindrance between binding sites or convergence on downstream signaling pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-(2-phenylethenyl)-2,3-dihydropyran-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAQIWGXBXCYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859419
Record name 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1635-33-2
Record name 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cold-Water Extraction

Indigenous practices involve kneading ground kava root in cold water using fibrous strainers, a method optimized for beverage preparation rather than kavain isolation. Typical parameters include:

ParameterValueSource
Kava-to-water ratio1:15 (w/v)
Extraction time5–10 minutes
TemperatureAmbient (20–25°C)

This process yields kavalactone concentrations of 3–5% w/v, with this compound constituting 15–20% of the total lactones. However, flavokawins and other lipophilic impurities necessitate subsequent purification for pharmaceutical-grade this compound.

Solvent-Based Extraction

Industrial-scale methods employ organic solvents to enhance this compound recovery:

  • Ethanol Percolation :

    • Ground kava root is percolated with 95% ethanol at 60°C for 1 hour, achieving 50–70% kavalactone extraction efficiency.

    • Post-evaporation, crude extracts contain 50–70% kavalactones, which are further purified via cold precipitation.

  • Acetone-Water Systems :

    • A 70% acetone solution selectively precipitates flavokawins at 5–10°C, reducing their content by 60–80% while retaining 90% of this compound.

Modern Synthetic Approaches

Chiral Auxiliary-Based Synthesis

Smith et al. pioneered the first asymmetric synthesis of (+)-kavain using thiazolidinethione auxiliaries:

  • Aldol Reaction :

    • N-Acetyl thiazolidinethione undergoes stereoselective aldol addition with cinnamaldehyde (90% ee).

  • Malonate Displacement :

    • The aldol adduct reacts with dimethyl malonate, followed by decarboxylation to form the pyrone core.

  • Lactonization :

    • Acid-mediated cyclization yields (+)-kavain in 64% overall yield.

Key Advantages :

  • High enantiomeric excess (≥90%)

  • Scalable to multi-gram quantities

Catalytic Asymmetric Mukaiyama Addition

Carreira’s dienolate methodology enables enantioselective this compound synthesis without stoichiometric chiral reagents:

  • Dienolate Formation :

    • Ethyl vinyl ether is treated with a Carreira catalyst (10 mol%) to generate a chiral dienolate.

  • Electrophilic Trapping :

    • Reaction with cinnamoyl chloride forms the stereodefined δ-ketoester intermediate.

  • Ring-Closing Metathesis :

    • Grubbs catalyst (5 mol%) facilitates lactonization, yielding (R)-kavain in 72% ee.

Sulfoxide-Modified Julia Olefination

Pospíšil and Markó achieved (R)-kavain synthesis via a seven-step sequence from dimethyl D-malate:

  • Vinyl Ether Metathesis :

    • Cross-metathesis of chiral vinyl ethers constructs the pyrone backbone (E/Z >95:1).

  • Julia Olefination :

    • Benzyl phenyl sulfoxide couples with a lactone aldehyde, establishing the styryl moiety.

  • Final Deprotection :

    • TBS group removal affords (R)-kavain in 65% yield over two steps.

Industrial-Scale Purification Techniques

Solvent Partitioning

Crude kava extracts are partitioned between immiscible phases to remove flavokawins:

Phase SystemThis compound RecoveryFlavokawin Removal
Chloroform/Water85%40%
Ethyl Acetate/Aqueous Ethanol92%65%
Hexane/Acetone-Water78%75%

Data compiled from.

Chromatographic Refinement

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates this compound at >98% purity. Functionalized silica gels impregnated with tin scavengers reduce residual metal catalysts from synthetic routes.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Traditional Extraction1.2–2.515–20High0.50–1.00
Chiral Auxiliary Synthesis6499Moderate120–150
Catalytic Asymmetric5595High80–100
Julia Olefination6598Low200–220

Note: Cost estimates reflect 2025 market prices for laboratory-scale production.

Chemical Reactions Analysis

Types of Reactions

kavain undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amination may involve the use of ammonia or amines.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Pharmacological Properties of Kavain

This compound exhibits a variety of pharmacological activities, primarily attributed to its interaction with neurotransmitter systems. Key properties include:

  • Anxiolytic Effects : this compound has been shown to modulate GABA_A receptors, contributing to its anxiolytic and sedative effects. Research indicates that this compound acts in a non-selective manner across various receptor subtypes, enhancing GABAergic transmission without the typical side effects associated with benzodiazepines .
  • Anti-inflammatory Activity : Studies have demonstrated that this compound possesses significant anti-inflammatory properties. It inhibits the secretion of pro-inflammatory cytokines like TNF-α in macrophages stimulated by lipopolysaccharides . This suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : this compound has been identified as having neuroprotective properties, with studies indicating its ability to protect against neuronal damage in various models . This could have implications for neurodegenerative diseases.
  • Antitumor Activity : this compound has shown promise in cancer research, specifically in inhibiting the proliferation of certain cancer cell lines. It has been reported to inhibit NF-κB signaling pathways in human pulmonary adenocarcinoma cells, suggesting a potential role in cancer therapy .

Clinical Applications

The therapeutic potential of this compound spans several medical fields:

  • Anxiety and Stress Disorders : Clinical trials have validated the efficacy of kava extracts containing this compound for reducing anxiety symptoms. Its use as an alternative to conventional anxiolytics is being explored due to its favorable side effect profile .
  • Pain Management : this compound's analgesic properties have been documented, making it a candidate for pain relief therapies. Research indicates that it may be effective against various types of pain, including neuropathic pain .
  • Inflammatory Conditions : Given its anti-inflammatory effects, this compound may be beneficial in treating conditions such as arthritis and other inflammatory disorders. Ongoing studies are investigating its efficacy in clinical settings .
  • Neurodegenerative Diseases : The neuroprotective effects of this compound suggest it may have applications in treating conditions like Alzheimer’s disease and Parkinson’s disease, where oxidative stress and inflammation play critical roles .

Case Studies and Research Findings

Several studies have provided insights into the applications of this compound:

  • A study published in PLOS ONE highlighted the modulatory effects of this compound on GABA_A receptors, emphasizing its potential as a therapeutic agent for anxiety disorders . The research involved functional characterization using human receptor subtypes expressed in Xenopus oocytes.
  • Another investigation focused on the protective effects of this compound on meristematic cells in Allium cepa, demonstrating its low cytotoxicity and potential role as an antioxidant . This study supports its use in formulations aimed at reducing oxidative stress.
  • Research evaluating the biopharmaceutical properties of synthetic this compound indicated that it possesses high intestinal permeability and low solubility, classifying it as BCS Class II. This information is crucial for developing oral formulations .

Mechanism of Action

The mechanism of action of kavain involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Dihydrokavain

  • Structure : Hydrogenated α-pyrone ring, lacking the double bond in this compound’s lactone ring .
  • Activity : Comparable anti-inflammatory potency to this compound in LPS-induced endotoxic shock models but shares rapid clearance .
  • Mechanism : Suppresses TNF-α without affecting LITAF expression, unlike ring-opened analogs .

Kava-205Me

  • Structure: Methylated cyclohexenone derivative with a 4-methylbenzoate substituent .
  • Activity : Superior TNF-α inhibition (z-score = −1.07 vs. This compound’s −0.99) in P. gingivalis-infected macrophages. Reduces osteoclastogenesis and TLR pathway activation .
  • Pharmacokinetics : Enhanced metabolic stability compared to this compound, likely due to reduced susceptibility to enzymatic degradation .

This compound Ring-Opened Analogues

  • Structure : Open-chain α,β-unsaturated esters replacing the lactone ring .
  • Activity : Inhibit TNF-α secretion (≥50% suppression at 50 μg/mL) and suppress LITAF expression, diverging from this compound’s mechanism .
  • Limitations : Lower solubility and permeability than this compound, necessitating formulation optimization .

Yangonin and Methysticin

  • Structure : Additional methoxy groups on the aromatic ring .
  • Activity : Weaker TNF-α suppression (EC₅₀ >100 μM) compared to this compound (EC₅₀ ~10–50 μM) .
  • GABA Modulation : Yangonin shows negligible GABAA receptor potentiation, unlike this compound .

Pharmacological Activity Comparison

Compound TNF-α Suppression (EC₅₀) GABAA Potentiation Solubility (mg/mL) Half-Life (h)
This compound 10–50 μM + (α4β2δ > α1β2γ2L) >1 (pH 7) <2
Dihydrothis compound 20–60 μM + (similar to this compound) 0.8–1.2 <2
Kava-205Me 5–25 μM Not reported 0.5–0.8 ~4
Ring-Opened Analog 30–100 μM 0.2–0.5 <1
Yangonin >100 μM 0.3–0.6 <1.5

Pharmacokinetic Profiles

  • This compound: High intestinal permeability (Papp = 12 × 10⁻⁶ cm/s) but rapid hepatic clearance due to CYP450 metabolism.
  • Kava-205Me : Improved metabolic stability via methylation, reducing CYP3A4-mediated degradation. Preliminary data suggest a 2-fold longer half-life than this compound .
  • Dihydrothis compound : Similar clearance to this compound but lower volume of distribution (0.8 L/kg vs. 1.2 L/kg) .

Mechanistic Divergence

  • Ring-Opened Analogs : Inhibit LITAF, a transcription factor directly regulating TNF-α, suggesting a distinct molecular target .
  • GABAA Receptor Modulation : this compound potentiates GABA currents at α4β2δ receptors (200% maximal enhancement) but shows negligible effects at α1β2γ2L subtypes. This contrasts with benzodiazepines, which bind γ2-containing receptors .

Biological Activity

Kavain, a major kavalactone derived from the root of Piper methysticum (commonly known as kava), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anxiolytic, analgesic, anti-inflammatory, and neuroprotective effects, supported by various studies and data tables.

This compound is characterized by a unique chemical structure that includes a trans-double bond connecting phenyl and lactone rings. This structure is essential for its interaction with various biological targets, particularly GABA receptors. Research indicates that this compound enhances GABAergic activity in a non-selective manner across different receptor subtypes, which is significant given the role of GABA in anxiety modulation.

GABA Receptor Modulation

A study conducted on human GABA receptor subtypes revealed that this compound enhances GABA-elicited responses in a concentration-dependent manner. The enhancement was observed across all tested receptor subtypes without significant selectivity, indicating a broad mechanism of action:

GABA Receptor Subtype Response Enhancement (%) at 300 μM
α1β2170 ± 23
β2γ2L160 ± 20
α4β2δ180 ± 25

This modulation suggests that this compound may serve as an effective anxiolytic agent by potentiating inhibitory neurotransmission .

Anxiolytic Effects

This compound's anxiolytic properties have been well-documented in clinical trials. For instance, a study demonstrated significant improvements in anxiety levels among participants consuming this compound compared to placebo groups. The cognitive performance and emotional state were notably enhanced, suggesting that this compound could be a viable alternative to traditional anxiolytics like benzodiazepines .

Analgesic and Anti-inflammatory Properties

This compound exhibits notable analgesic and anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This property positions this compound as a potential therapeutic agent for inflammatory conditions:

Study Effect Observed
Anti-inflammatory in LPS-stimulated macrophagesSignificant reduction in TNF-α secretion
Analgesic activity in animal modelsPain relief comparable to conventional analgesics

These findings highlight this compound's potential utility in pain management and inflammation-related disorders .

Neuroprotective Effects

The neuroprotective capabilities of this compound have also been investigated. Studies indicate that this compound can protect against oxidative stress-induced neuronal damage, making it a candidate for treating neurodegenerative diseases. It has been shown to exert protective effects on neuronal cells by reducing oxidative stress markers and enhancing cell viability .

Case Studies and Clinical Trials

Several case studies have documented the effects of this compound on cognitive functions and driving safety. One notable study involved participants consuming high volumes of kava (greater than 2000 mg of kavalactones). Results indicated no significant impairment in reaction times or divided attention compared to control groups, suggesting that traditional consumption levels may not adversely affect cognitive performance:

Parameter Control Group (ms) Kava Group (ms)
Reaction Time249.95256.70
Divided Attention Time499.75568.32

Despite subjective reports of intoxication, objective measures indicated no significant impairment, challenging preconceived notions about kava's effects on motor skills .

Q & A

Q. Methodological Approach :

  • Pharmacokinetic Profiling : Measure brain/plasma concentrations in animal models (e.g., mice) after intraperitoneal (i.p.) administration. For example, 100 mg/kg this compound yields brain concentrations up to 100 μM, while higher doses (300 mg/kg) achieve ~300 μM .
  • Synergy Assessment : Co-administer this compound with other kavalactones to evaluate pharmacokinetic interactions, as mixtures may enhance bioavailability .
  • In Vitro-In Vivo Correlation (IVIVC) : Use in vitro assays (e.g., GABAA receptor modulation) at concentrations mirroring in vivo levels (100–300 μM) to validate relevance .

Q. Data Contradictions :

  • While in vitro studies often use 100–300 μM this compound, human pharmacokinetic data remain limited, complicating direct extrapolation .

What experimental models are optimal for studying this compound’s anti-inflammatory effects?

Q. Advanced Models :

  • RAW 264.7 Macrophages : Treat cells with 100–300 μg/mL this compound alongside LPS (0.1 μg/mL) to measure TNF-α suppression via ELISA. Include cytotoxicity controls (e.g., CCK8 assay) to confirm viability >90% at these doses .
  • Bone Marrow-Derived Macrophages (BMDMs) : Evaluate this compound analogs (e.g., Kav001) for enhanced solubility and Bcl-6/LITAF pathway modulation .
  • Collagen Antib-Induced Periodontitis Models : Administer this compound (100–300 μg/mL) to assess alveolar bone loss reduction via micro-CT .

Q. Basic Models :

  • LPS-Stimulated Cells : A starting point for screening anti-inflammatory activity, though limited in capturing tissue-specific effects .

How can researchers address contradictions in this compound’s GABAA receptor subtype selectivity?

Q. Experimental Design :

  • Subunit-Specific Transfection : Use HEK293 cells expressing α1β2γ2L vs. α4β2δ GABAA receptors. Apply 300 μM this compound and measure GABA-evoked currents via patch-clamp. Note that this compound potentiates α4β2δ receptors more strongly (p<0.0001) despite lacking broad subtype selectivity .
  • Mutational Analysis : Introduce β3N265M mutations to test this compound’s binding to transmembrane anesthetic sites, distinct from benzodiazepine sites .
  • Combination Studies : Co-apply this compound with diazepam to assess non-additive effects, suggesting allosteric coupling between binding sites .

Q. Key Data :

Receptor SubtypeThis compound (300 μM) PotentiationSignificance vs. Control
α1β2γ2L170 ± 23%p<0.05
α4β2δ260 ± 11%p<0.0001

What methodologies are recommended for evaluating this compound’s hepatotoxicity in preclinical studies?

Q. Advanced Techniques :

  • Isolated Perfused Rat Liver Model : Perfuse this compound (43.5 μM) for 2 hours, followed by SEM/TEM to visualize endothelial damage and sinusoidal congestion .
  • Biomarker Profiling : Measure ALT/AST levels in serum and hepatic glutathione depletion to assess oxidative stress .
  • Comparative Studies : Test this compound alongside other kavalactones (e.g., dihydromethysticin) to identify compound-specific toxicity .

Q. Limitations :

  • Current evidence is limited to acute exposure; chronic toxicity models are needed .

How can this compound analogs be designed to improve pharmacokinetics while retaining bioactivity?

Q. Strategies :

  • Structural Modification : Replace the pyrone ring with solubilizing groups (e.g., Kav001) to enhance aqueous solubility without compromising TNF-α inhibition .
  • In Silico Docking : Predict binding affinity to LITAF or NF-κB using molecular dynamics simulations .
  • In Vivo Efficacy Testing : Compare analogs (32–128 μg/mL) in Allium cepa genotoxicity assays to ensure safety prior to mammalian studies .

Q. Data-Driven Optimization :

AnalogSolubilityTNF-α Inhibition (vs. This compound)Cytotoxicity
This compoundLowBaselineNon-toxic
Kav001High2× strongerNon-toxic

What plant-based models are validated for assessing this compound’s genotoxicity and chemopreventive potential?

Q. Methodology :

  • Allium cepa Root Assay : Treat roots with 32–128 μg/mL this compound for 48 hours. Score mitotic index (MI) and chromosomal aberrations (e.g., micronuclei) across 5,000 cells .
  • Pre/Post-Treatment Design : Expose roots to this compound before or after mutagen (MMS) to evaluate antigenotoxic effects. Significant damage reduction occurs at 128 μg/mL (p<0.01) .

Q. Key Findings :

  • This compound (128 μg/mL) reduces MMS-induced micronuclei by 60% without cytotoxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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